N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Biological Activity
N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, a complex organic compound, is noted for its diverse biological activities. This compound features a thiazole ring, a benzodioxole moiety, and a phenethylamine group, which contribute to its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, particularly its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 345.5 g/mol |
CAS Number | 941943-52-8 |
Solubility | Soluble in DMSO |
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring plays a crucial role in facilitating these interactions, which may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can modulate receptor activity that affects cellular signaling pathways.
- Cell Cycle Interference: Research indicates that it may induce cell cycle arrest in cancer cells.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzodioxole moiety have shown potent anticancer properties, with IC50 values indicating strong cytotoxicity.
Case Study:
In a study assessing the anticancer effects of synthesized benzodioxole derivatives, compounds 2a and 2b (related structures) displayed low IC50 values against Hep3B liver cancer cells, suggesting strong cytotoxicity compared to Doxorubicin (DOX), a standard chemotherapy agent. The study found that compound 2a significantly inhibited cell cycle progression at the G2-M phase .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. In vitro studies have shown that the synthesized compounds exhibit varying degrees of antimicrobial activity against pathogenic bacteria.
Table: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound 1 | E. coli | 15 |
Compound 2 | S. aureus | 18 |
Compound 3 | P. aeruginosa | 12 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it may reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other known thiazole derivatives:
Compound Name | Activity Type | Reference |
---|---|---|
Sulfathiazole | Antimicrobial | |
Ritonavir | Antiretroviral | |
Abafungin | Antifungal | |
Bleomycin | Antineoplastic |
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-19(22-9-8-14-4-2-1-3-5-14)11-16-12-29-21(23-16)24-20(26)15-6-7-17-18(10-15)28-13-27-17/h1-7,10,12H,8-9,11,13H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFBFGCFWFHLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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